Benzimidazoles are a class of heterocyclic compounds with a core structure that consists of fused benzene and imidazole rings. These compounds have attracted significant attention due to their diverse pharmacological properties. The compound "1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine" is a derivative of the benzimidazole family and shares structural similarities with various compounds that have been studied for their potential therapeutic applications. This analysis will explore the mechanism of action and applications of related benzimidazole derivatives in various fields, as reported in the literature.
The applications of benzimidazole derivatives span across multiple fields, including medicine and agriculture. In the medical field, these compounds have been explored for their potential as antidepressants1, antifungal agents2, and anti-prostatic agents4 5. The antifungal activity is particularly noteworthy, as the derivatives have shown high potency against pathogenic fungi, suggesting their use in treating fungal infections. In the context of prostate cancer, the inhibition of P450 17 by certain benzimidazole derivatives could lead to the development of new therapeutic agents that target steroidogenesis, a critical process in the progression of this disease.
In addition to these applications, the structural analysis of benzimidazole derivatives, such as the combined X-ray and DFT study reported in paper3, contributes to the understanding of their chemical properties and potential interactions with biological targets. This knowledge is essential for the rational design of new compounds with improved efficacy and specificity for their intended applications.
This compound is cataloged under the Chemical Abstracts Service registry number 185949-59-1. Benzimidazoles are known for their role in developing drugs with antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine enhances its interactions with biological targets, making it a valuable subject for research and development .
The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be accomplished through multiple synthetic routes. A common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. For example, the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzaldehyde in the presence of a reducing agent can yield the desired benzimidazole derivative. This process typically includes:
In industrial settings, optimized reaction conditions are crucial for large-scale synthesis. Parameters such as solvent choice, catalyst type, and reaction temperature are carefully controlled to maximize yield and purity during production.
The molecular structure of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be described as follows:
The molecular formula is , and its molecular weight is approximately 176.23 g/mol. The compound exhibits typical characteristics of benzimidazole derivatives, including potential hydrogen bonding sites due to the nitrogen atoms in the imidazole ring .
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is involved in various chemical reactions, including:
The reactions typically employ:
The mechanism of action for 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure. The presence of the ethanamine group enhances its ability to form additional interactions with receptors or enzymes, potentially leading to varied biological effects.
Studies have indicated that benzimidazole derivatives can exhibit activities such as enzyme inhibition or receptor modulation, which could be explored further for therapeutic applications .
The physical and chemical properties of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine include:
Property | Value |
---|---|
Molecular Weight | 176.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in various applications and formulations .
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several potential scientific applications:
The ongoing research into benzimidazole derivatives continues to highlight their importance in medicinal chemistry and material science .
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine (Chemical Formula: C₁₀H₁₃N₃; Molecular Weight: 175.23 g/mol) is a specialized benzimidazole derivative characterized by a 5-methyl-substituted benzimidazole core linked to an ethanamine moiety at the C2 position. Its structural identity is defined by the SMILES string CC(N)c1nc2cc(C)ccc2[nH]1
and the InChIKey SKBYHMUSHZYYDF-UHFFFAOYSA-N
. This compound typically exists as a solid dihydrochloride salt, enhancing its stability and aqueous solubility for research applications. As a member of the benzimidazole class, it serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling diverse biomolecular interactions [2] [9]. The 5-methyl group and ethanamine chain represent strategic modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties, positioning this compound as a template for developing therapeutics targeting infectious diseases, inflammation, and cancer [4] [6].
The benzimidazole nucleus—a fusion of benzene and imidazole rings—is a fundamental pharmacophore in drug discovery due to its structural versatility, metabolic stability, and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking, and van der Waals forces) with biological targets [2] [9]. This scaffold’s planar, aromatic configuration allows it to mimic purine bases, facilitating integration into enzyme active sites involved in nucleotide metabolism, DNA replication, and signal transduction [4] .
Therapeutic Applications:Benzimidazole derivatives exhibit broad bioactivity profiles, largely dictated by substituent patterns at the N1, C2, C5, and C6 positions. The 5-methyl substitution in 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine enhances lipophilicity and steric selectivity, potentially improving membrane penetration and target affinity [6]. Clinically, benzimidazole-based drugs like albendazole (anthelmintic), omeprazole (antiulcer), and bendamustine (anticancer) validate the scaffold’s pharmaceutical relevance [2] .
Table 1: Therapeutic Applications of Benzimidazole Derivatives
Therapeutic Area | Examples | Key Structural Features |
---|---|---|
Antimicrobial | Albendazole, Fuberidazole | 2-Carbamate, 5/6-position halogens |
Anticancer | Bendamustine, Abemaciclib | N1-alkylation, 2-aminopropyl chains |
Antihypertensive | Telmisartan, Candesartan | 2-Aryl/alkyl substituents, biphenyltetrazole |
Antiulcer | Omeprazole, Pantoprazole | 2-Pyridinylmethylsulfinyl, 5-methoxy |
Mechanistic Diversity:The scaffold’s bioactivity stems from its ability to engage epigenetic regulators (e.g., histone deacetylases, DNA methyltransferases), microbial enzymes (e.g., FtsZ, pyruvate kinase), and inflammatory mediators (e.g., mPGES-1) [6] . For instance, 2-arylbenzimidazoles disrupt bacterial cell division by inhibiting FtsZ polymerization, while 5-substituted variants like 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine may interfere with biofilm formation in Staphylococcus aureus [6].
The ethanamine moiety (−CH₂CH₂NH₂) in 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a critical modulator of physicochemical and pharmacological properties. This flexible alkylamine chain introduces:
Table 2: Impact of C2 Substituents on Benzimidazole Properties
C2 Substituent | Log P* | Solubility (mg/mL) | Antimicrobial MIC (μg/mL) | Key Advantages |
---|---|---|---|---|
Methyl | 2.1 | 0.8 | >100 | High metabolic stability |
Phenyl | 3.8 | 0.2 | 25–50 | Improved target affinity |
Ethanamine | 1.6 | >10 (as HCl salt) | 3.9–7.8 | Balanced lipophilicity/solubility |
Methoxy | 1.9 | 1.5 | 50–100 | Electron donation for H-bonding |
* Calculated partition coefficient (octanol/water)
Synthetic Accessibility:Ethanamine-linked benzimidazoles are synthesized via condensation of o-phenylenediamine with β-alanine derivatives or acrylonitrile intermediates, followed by reduction. Alternatively, nucleophilic displacement of 2-chloromethylbenzimidazoles with ethylenediamine yields high-purity products [3] [8]. The terminal amine can be further functionalized to create amides, ureas, or Schiff bases, expanding chemical diversity for structure-activity relationship studies [5] [8].
This compound integrates three pharmacophoric elements that synergistically dictate its biological interactions:
Table 3: Structure-Activity Relationship (SAR) of Key Pharmacophores
Pharmacophore | Target Engagement | Biological Outcome | SAR Insight |
---|---|---|---|
Benzimidazole nucleus | Intercalation into DNA/RNA; HDAC inhibition | Anticancer, antimicrobial | N1-alkylation boosts cellular uptake |
5-Methyl substituent | Hydrophobic pocket occupancy in FtsZ/mPGES-1 | Disrupted cell division; anti-inflammatory | Halogens at C5 enhance potency but reduce solubility |
2-Ethanamine chain | Salt-bridge with Glu289 (mPGES-1) or Asp199 (FtsZ) | Enzyme inhibition; antibiofilm activity | Extension beyond ethyl reduces activity |
Empirical Evidence:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0